

Selectivity & Performance Guide: 5-Chloro-1-ethyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 5-chloro-1-ethyl-1H-pyrazol-4-amine

CAS No.: 406188-96-3

Cat. No.: B6589559

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Executive Summary

5-chloro-1-ethyl-1H-pyrazol-4-amine (CAS: 406188-96-3) serves as a "privileged scaffold" fragment in medicinal chemistry.^[1] Unlike its 5-bromo or 1-methyl analogs, this compound offers a unique balance of metabolic stability, lipophilicity, and orthogonal reactivity.

For drug development professionals, the "performance" of this intermediate is defined by its ability to undergo regioselective functionalization without compromising the integrity of the pyrazole core. This guide compares it directly against its primary alternatives: the 5-Bromo analog (higher reactivity, lower stability) and the 1-Methyl analog (lower lipophilicity, different binding kinetics).

Quick Comparison Matrix

| Feature | 5-Chloro-1-ethyl-1H-pyrazol-4-amine | 5-Bromo-1-ethyl-1H-pyrazol-4-amine | 5-Chloro-1-methyl-1H-pyrazol-4-amine |
|-----------------------|---|---|--|
| C5-Halogen Reactivity | Moderate (Requires specialized catalysts for Pd-coupling) | High (Facile oxidative addition) | Moderate |
| Metabolic Stability | High (C-Cl bond is robust) | Low (C-Br is liable to metabolism/dehalogenation) | Moderate (N-Methyl is a metabolic soft spot) |
| Lipophilicity (cLogP) | ~0.8 - 1.2 (Optimal for cell permeability) | ~1.0 - 1.4 | ~0.3 - 0.6 (More polar) |
| Primary Application | Late-stage diversification; Fragment-based drug design | Early-stage library synthesis | Scaffold hopping; Solubility optimization |

Chemical Cross-Reactivity & Selectivity Profile

In the context of organic synthesis, "cross-reactivity" refers to the potential for the reagents to react at unintended sites (regio-scrambling) or for the functional groups to interfere with each other.

A. The Orthogonality Challenge

The 4-amino-5-chloro-pyrazole scaffold presents a classic nucleophile-electrophile competition:

- C4-Amine (-NH₂): A nucleophile prone to acylation, alkylation, or reductive amination.
- C5-Chloride (-Cl): An electrophile (pseudo-halide) susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Performance Insight: The 5-Chloro derivative is superior to the 5-Bromo derivative when the synthetic route requires the halogen to survive early steps. The C-Cl bond is inert to many conditions that would cleave a C-Br bond (e.g., lithium-halogen exchange or mild Pd conditions), allowing for late-stage diversification.

B. Comparative Reactivity Data

The following table summarizes the performance of the 5-chloro variant in standard coupling reactions compared to the 5-bromo alternative.

| Reaction Type | 5-Chloro Variant Performance | 5-Bromo Variant Performance | Recommendation |
|---------------------------------------|--|--|---|
| Amide Coupling (at -NH ₂) | Excellent. No interference from C-Cl. | Good, but C-Br can degrade if Lewis acids are used. | Use 5-Chloro for early amide formation. |
| Suzuki Coupling (at C5) | Slow. Requires bulky phosphine ligands (e.g., XPhos, RuPhos) and higher temps (>80°C). | Fast. Occurs under mild conditions (rt to 60°C) with standard catalysts (Pd(PPh ₃) ₄). | Use 5-Bromo for rapid library generation. |
| SNAr Displacement | Moderate. Requires strong electron-withdrawing groups on the partner. | High. Bromide is a better leaving group. [2] | Use 5-Bromo if SNAr is the key step. |

Biological Implications: The "Ethyl" Effect

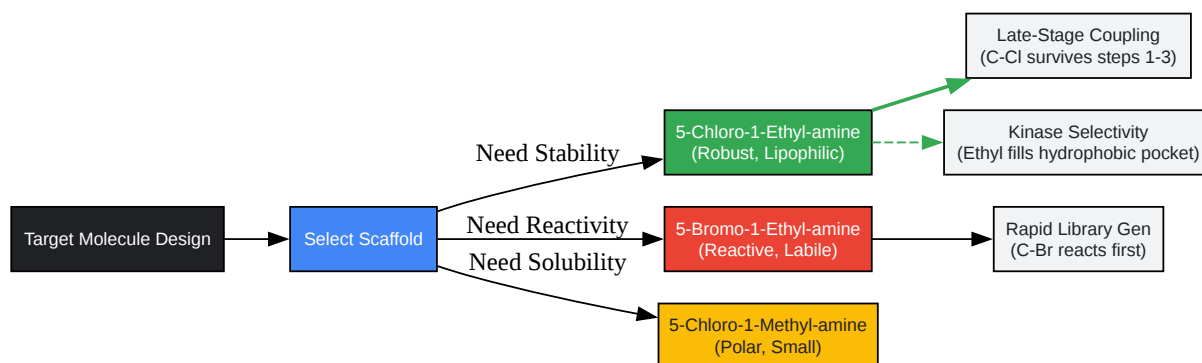
When used as a fragment in kinase inhibitors, the 1-ethyl group of **5-chloro-1-ethyl-1H-pyrazol-4-amine** significantly influences the biological cross-reactivity (selectivity) of the final drug molecule.

Mechanism of Action (SAR)

- **Steric Filling:** The ethyl group is bulkier than a methyl group. In many kinase ATP-binding pockets (e.g., JAK, FGFR), this extra bulk can fill a hydrophobic sub-pocket (selectivity filter), potentially reducing off-target binding to kinases with smaller gatekeeper residues.
- **Solubility vs. Permeability:** The ethyl group increases lipophilicity (logP) compared to the methyl analog, often improving passive permeability across cell membranes without the metabolic liability of longer alkyl chains.

Diagram: Selectivity & Synthesis Logic

The following diagram illustrates the decision tree for selecting the 5-chloro-1-ethyl variant over its analogs based on synthetic and biological requirements.



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Caption: Decision logic for selecting **5-chloro-1-ethyl-1H-pyrazol-4-amine** based on synthetic strategy (stability) and biological requirements (selectivity).

Experimental Protocol: Chemoselective Functionalization

Objective: To demonstrate the selective acylation of the amine group without affecting the chloro-substituent, followed by a Suzuki coupling at the C5 position. This validates the "orthogonality" claim.

Reagents:

- Substrate: **5-chloro-1-ethyl-1H-pyrazol-4-amine** (1.0 eq)
- Acylating Agent: Benzoyl chloride (1.1 eq)
- Base: Triethylamine (2.0 eq)

- Solvent: Dichloromethane (DCM, anhydrous)
- Catalyst (Step 2): Pd(OAc)₂ / XPhos (for activating the C-Cl bond)

Step-by-Step Methodology:

- Amine Protection (Acylation):
 - Dissolve 1.0 g of **5-chloro-1-ethyl-1H-pyrazol-4-amine** in 10 mL anhydrous DCM.
 - Cool to 0°C under nitrogen atmosphere.
 - Add Triethylamine (2.0 eq) dropwise.
 - Add Benzoyl chloride (1.1 eq) slowly to control exotherm.
 - Observation Point: The reaction should remain clear to pale yellow. If a precipitate forms immediately, check moisture levels (potential hydrolysis of acyl chloride).
 - Stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The C-Cl bond remains intact (no oxidative addition occurs without Pd).
 - Workup: Wash with 1N HCl, dry over Na₂SO₄, and concentrate.
- Cross-Coupling (Suzuki):
 - Take the intermediate from Step 1. Dissolve in 1,4-Dioxane/Water (4:1).
 - Add Phenylboronic acid (1.5 eq) and K₂CO₃ (3.0 eq).
 - Critical Step: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Note: Standard Pd(PPh₃)₄ is often insufficient for activating the electron-rich, sterically hindered 5-chloro pyrazole.
 - Heat to 90°C for 12 hours.
 - Result: Formation of the fully substituted 1-ethyl-4-amido-5-phenyl-pyrazole.

Validation Criteria (Self-Validating Protocol):

- NMR Check: In Step 1 product, the absence of the broad NH₂ singlet (~4-5 ppm) and appearance of amide NH (~9-10 ppm) confirms acylation. The retention of the C-Cl bond is inferred by the lack of des-chloro byproducts.
- Mass Spec: The parent ion pattern for Step 1 must show the characteristic Chlorine isotope ratio (3:1 M:M+2).

References

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Sources

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- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
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